N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a piperidinecarboxamide core with pyrazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their functionalization and subsequent coupling with the piperidinecarboxamide core. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- **N~3~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- **N~3~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Uniqueness
What sets N3-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE apart from similar compounds is its specific substitution pattern and the resulting chemical properties.
Properties
Molecular Formula |
C16H24N6O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N6O3S/c1-3-21-10-13(8-19-21)7-17-16(23)14-5-4-6-22(11-14)26(24,25)15-9-18-20(2)12-15/h8-10,12,14H,3-7,11H2,1-2H3,(H,17,23) |
InChI Key |
LVJBQZCKLLWBNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C |
Origin of Product |
United States |
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